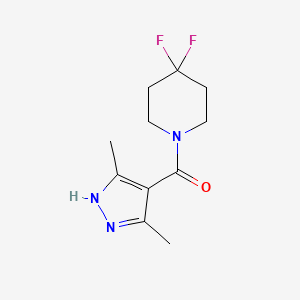

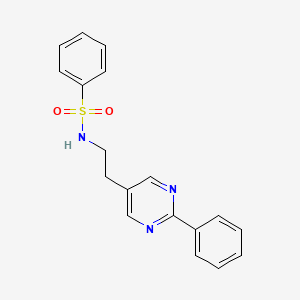

N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide”, there are studies on the synthesis of related benzenesulfonamide derivatives . For instance, one study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect .Applications De Recherche Scientifique

Antibacterial and Antimicrobial Agents

N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide has been investigated for its antibacterial and antimicrobial properties. Researchers have explored its potential as a novel sulfonamide derivative with improved efficacy against bacterial infections. By inhibiting bacterial enzymes involved in folate synthesis, this compound may serve as a promising candidate for developing new antibiotics .

Antifibrotic Activity

In recent studies, N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide derivatives have demonstrated anti-fibrotic activity. Some of these compounds exhibit better anti-fibrotic effects than existing drugs like Pirfenidone. Researchers are particularly interested in compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate .

Heterocyclic Drug Design

The compound’s heterocyclic structure, containing both nitrogen and oxygen atoms, makes it valuable for drug design. Oxazepine derivatives, including N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide, have been explored as convulsant drugs for conditions like schizophrenia and epilepsy. Their unique properties contribute to their potential therapeutic applications .

Anti-Inflammatory Agents

Researchers have investigated the anti-inflammatory potential of N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide. By modulating inflammatory pathways, this compound may offer novel strategies for managing inflammatory diseases. Further studies are needed to explore its efficacy and safety .

Antitumoral Properties

Some N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide derivatives have shown promise as antitumoral agents. Their ability to inhibit tumor growth and proliferation makes them interesting candidates for cancer therapy. Mechanistic studies are ongoing to understand their precise mode of action .

Anxiolytic and Muscle Relaxant Effects

The compound’s structural similarity to diazepam (Valium) suggests potential anxiolytic and muscle relaxant effects. Diazepam, a benzodiazepine, is commonly used to manage anxiety and muscle spasms. Researchers explore whether N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide derivatives could offer similar benefits .

Orientations Futures

The future directions for the study of “N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide” and related compounds could include further exploration of their potential therapeutic applications, such as their use as antiproliferative agents . Additionally, more research could be done to fully understand their mechanisms of action and to optimize their synthesis processes.

Propriétés

IUPAC Name |

N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c22-24(23,17-9-5-2-6-10-17)21-12-11-15-13-19-18(20-14-15)16-7-3-1-4-8-16/h1-10,13-14,21H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZOXHRWJANBJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2699099.png)

![5-Fluoro-6-nitrobenzo[d]oxazole](/img/structure/B2699101.png)

![Methyl 3-{[2-({2-[(2-morpholinoacetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2699109.png)

![Tert-butyl 8-benzyl-7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2699111.png)